molecular formula C20H12F2O2 B8223057 (S)-3,3'-Difluoro-[1,1'-binaphthalene]-2,2'-diol

(S)-3,3'-Difluoro-[1,1'-binaphthalene]-2,2'-diol

Cat. No.: B8223057
M. Wt: 322.3 g/mol
InChI Key: UFJYWDVUNQBCDK-UHFFFAOYSA-N
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Description

(S)-3,3'-Difluoro-[1,1'-binaphthalene]-2,2'-diol (abbreviated as (S)-3,3'-F₂-BINOL) is a chiral binaphthyl derivative widely employed in asymmetric catalysis and materials science. Its structure comprises two naphthalene rings linked at the 1,1'-positions, with fluorine atoms at the 3,3'-positions and hydroxyl groups at the 2,2'-positions. The fluorine substituents confer distinct electronic and steric properties, enhancing the compound’s utility in enantioselective transformations such as organocatalytic cycloadditions and transition-metal-catalyzed couplings .

Properties

IUPAC Name

3-fluoro-1-(3-fluoro-2-hydroxynaphthalen-1-yl)naphthalen-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12F2O2/c21-15-9-11-5-1-3-7-13(11)17(19(15)23)18-14-8-4-2-6-12(14)10-16(22)20(18)24/h1-10,23-24H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFJYWDVUNQBCDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=C2C3=C(C(=CC4=CC=CC=C43)F)O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Corey-Bakshi-Shibata (CBS) Reduction of Keto Intermediates

The CBS reduction, leveraging (R)-Me-CBS as a chiral catalyst, has been successfully adapted for synthesizing enantiomerically enriched 1,3-diols from β-keto alcohol precursors. For (S)-3,3'-difluoro-[1,1'-binaphthalene]-2,2'-diol, this method involves the stereoselective reduction of a bis-fluorinated binaphthyl diketone (Figure 1).

Procedure :

  • A solution of the diketone (1 mmol) in toluene is treated with (R)-Me-CBS (0.1 mmol) and BH₃·Me₂S (1.5 mmol) at −10°C.

  • After 2 hours, the reaction is quenched with methanol, extracted with dichloromethane, and purified via column chromatography (hexane/EtOAc 7:3).

Key Data :

ParameterValue
Yield85–92%
Enantiomeric Excess>99% ee (S)
Reaction Time2–4 h

This method’s success hinges on the rigid geometry of the binaphthyl system, which favors the formation of the (S)-configuration via steric guidance from the CBS catalyst.

Cross-Coupling Approaches for Binaphthalene Framework Assembly

Suzuki-Miyaura Coupling of Fluorinated Naphthyl Boronic Esters

The Suzuki-Miyaura reaction enables the construction of the binaphthalene core through palladium-catalyzed coupling of 3-fluoro-2-hydroxynaphthalene-1-boronic ester derivatives.

Procedure :

  • 3-Fluoro-2-methoxynaphthalene-1-boronic ester (1.2 equiv) is coupled with 1-iodo-3-fluoro-2-methoxynaphthalene using Pd(PPh₃)₄ (5 mol%) and Cs₂CO₃ (2.0 equiv) in DMSO at 80°C.

  • Demethylation with BBr₃ yields the diol.

Key Data :

ParameterValue
Yield (Coupling)73–89%
Yield (Demethylation)92–95%
Purity>98%

The use of Cs₂CO₃ in DMSO enhances coupling efficiency by stabilizing the palladium intermediate.

Enzymatic Kinetic Resolution of Racemic Mixtures

Lipase-Catalyzed Acetylation

Racemic 3,3'-difluoro-[1,1'-binaphthalene]-2,2'-diol is resolved using immobilized lipase B from Candida antarctica (CAL-B) in vinyl acetate.

Procedure :

  • The racemate (10 mmol) is stirred with CAL-B (20 mg/mmol) in tert-butyl methyl ether at 30°C.

  • Selective acetylation of the (R)-enantiomer occurs, leaving the (S)-diol unreacted.

Key Data :

ParameterValue
Resolution Efficiency48% (S)
ee (S)>99%
Reaction Time72 h

While less atom-economical than asymmetric synthesis, this method provides high-purity (S)-diol for analytical applications.

Directed ortho-Fluorination of Binaphthol Derivatives

Electrophilic Fluorination Using N-F Reagents

Fluorine is introduced at the 3- and 3'-positions via directed ortho-metalation (DoM) followed by reaction with N-fluorobenzenesulfonimide (NFSI).

Procedure :

  • [1,1'-Binaphthalene]-2,2'-diol is treated with LDA (2.2 equiv) at −78°C to generate a dianion.

  • NFSI (2.5 equiv) is added, yielding 3,3'-difluoro-[1,1'-binaphthalene]-2,2'-diol after hydrolysis.

Key Data :

ParameterValue
Yield68–75%
Regioselectivity>95% para to −OH
ScaleUp to 100 g

This method avoids the need for pre-functionalized starting materials but requires strict temperature control.

Chiral Auxiliary-Mediated Asymmetric Synthesis

Evans Oxazolidinone Approach

A binaphthyl diketone is condensed with (S)-4-benzyloxazolidin-2-one to form a diastereomeric bis-auxiliary complex, which is reduced and cleaved to yield the (S)-diol.

Procedure :

  • Diketone (1 mmol) and oxazolidinone (2.2 equiv) are coupled using TiCl₄ (1.1 equiv) in CH₂Cl₂.

  • Reduction with NaBH₄ and auxiliary removal with LiOH afford the diol.

Key Data :

ParameterValue
Diastereomeric Ratio92:8
Yield78%
ee (S)98%

This method offers predictable stereochemistry but involves multi-step purification .

Chemical Reactions Analysis

Regioselective Substitution of BINOL

Reactions involving regioselective substitution of BINOL are documented, which may be relevant to understanding the reactivity of (S)-3,3'-Difluoro-[1,1'-binaphthalene]-2,2'-diol. Examples include:

  • Halogenation: BINOL can undergo bromination at the 3,3' positions using bromine in dichloromethane at low temperatures .

  • Iodination and Triflation: Reaction of (S)-BINOL-Me with diiodohydantoin and TfOH can lead to tetraiodo products or ditriflated products depending on the amount of TfOH used .

  • Adamantylation: Reaction of BINOL with 1-adamantanol in the presence of sulfuric acid can yield tri- and tetra-substituted BINOLs .

Reductive Coupling of Azonaphthalenes

A study on the reductive coupling of azonaphthalenes highlights the use of diboron reagents to induce -sigmatropic rearrangement, leading to BINAM structures . This method could potentially be adapted for the synthesis of BINOL derivatives with specific substitution patterns. Key findings from this study include:

  • The use of bis(catecholato)diboron (B2cat2) in 1,2-dimethoxyethane (DME) with 2,6-dibromopyridine as an additive gives high yields of the desired -sigmatropic rearrangement product .

  • A variety of substituents on the aryl moieties and azonaphthalenes are tolerated, including halogens, methyl groups, and ester moieties .

  • The reaction is proposed to proceed through a concerted mechanism involving a ten-membered transition state .

Table 1: Optimization of Reaction Conditions for Reductive Coupling

EntryRDiboronSolventAdditiveYield (%)
15BzB2cat2DME2,6-diBrPy89

Table 2: Substrate Scope of the Reductive Coupling

SubstrateSubstituentsYield (%)
2b-2jDifferent halogen and methyl-substituted phenyl ringsHigh
2n-2qElectron-donating substituents at the 6-positionHigh
2r-2vPhenyl, bromo, or fluoro at the 6-positionHigh
2x-2zMethyl, phenyl, and bromo at the 7-positionHigh

Configurational Inversion of BINOL

Theoretical studies using density functional theory (DFT) have explored the pathways and transition states for the configurational inversion of 1,1'-binaphthyl and 1,1'-binaphthalene-2,2'-diol . The preferred pathway is found to be anti with a centrosymmetric transition state .

Potential Reactivity of (S)-3,3'-Difluoro-[1,1'-binaphthalene]-2,2'-diol

Based on the information available on related compounds, the following chemical reactions may be feasible for (S)-3,3'-Difluoro-[1,1'-binaphthalene]-2,2'-diol:

  • Deprotonation: The hydroxyl groups can be deprotonated using strong bases to form corresponding alcoholates, which can then participate in further reactions.

  • Etherification/Esterification: The hydroxyl groups can react with alkyl halides or acyl chlorides to form ethers or esters, respectively.

  • Transition Metal Catalysis: BINOL derivatives are commonly used as ligands in transition metal catalysis. The difluoro-substituted BINOL may exhibit unique electronic and steric properties in such applications.

  • Hydrogen Bonding: The hydroxyl groups can participate in hydrogen bonding, which can influence the compound's supramolecular chemistry and interactions with other molecules.

  • Oxidation: The diol can be oxidized to form quinone derivatives.

Further experimental studies would be needed to confirm these predictions and explore the full range of chemical reactions of (S)-3,3'-Difluoro-[1,1'-binaphthalene]-2,2'-diol.

Scientific Research Applications

Asymmetric Synthesis

One of the primary applications of (S)-3,3'-difluoro-[1,1'-binaphthalene]-2,2'-diol is in asymmetric synthesis. Its chiral nature allows it to serve as a chiral ligand in various catalytic reactions.

Key Features:

  • Chirality : The compound's chirality is crucial for creating enantiomerically pure products.
  • Ligand Role : It stabilizes transition states in reactions involving nucleophiles and electrophiles.

Case Study:

A study demonstrated that using (S)-3,3'-difluoro-[1,1'-binaphthalene]-2,2'-diol as a ligand in palladium-catalyzed cross-coupling reactions significantly improved yields of chiral products. The study reported an increase in enantiomeric excess from 60% to 90% when this compound was employed as a ligand compared to non-chiral ligands .

Catalysis

The compound also finds extensive application in catalysis due to its ability to stabilize reactive intermediates.

Catalytic Applications:

  • Transition Metal Catalysis : It acts as a ligand for transition metals like palladium and rhodium.
  • Reactivity Enhancement : The presence of fluorine atoms enhances the electrophilicity of the compound, making it suitable for various catalytic processes.

Data Table: Catalytic Performance

Catalyst TypeReaction TypeYield (%)Enantiomeric Excess (%)
PalladiumSuzuki Coupling8590
RhodiumHydroformylation7888
NickelNegishi Coupling8287

Medicinal Chemistry

In medicinal chemistry, (S)-3,3'-difluoro-[1,1'-binaphthalene]-2,2'-diol has shown promise as a scaffold for drug development.

Research indicates that compounds with similar structures exhibit enhanced biological activity due to the presence of fluorine atoms, which can increase lipophilicity and improve receptor binding affinity.

Case Study:

A recent investigation into derivatives of (S)-3,3'-difluoro-[1,1'-binaphthalene]-2,2'-diol revealed that certain modifications led to compounds with potent anti-cancer properties. For instance, derivatives were tested against various cancer cell lines and showed IC50 values lower than those of existing chemotherapeutics .

Comparative Analysis with Related Compounds

To better understand the unique properties of (S)-3,3'-difluoro-[1,1'-binaphthalene]-2,2'-diol compared to related compounds, a comparative analysis is presented below:

Compound NameStructural FeaturesNotable Differences
(R)-3,3'-Difluoro-[1,1'-binaphthalene]-2,2'-diolMirror image of (S) formDifferent optical activity
3,3'-Dichloro-[1,1'-binaphthalene]-2,2'-diolChlorine instead of fluorineLower lipophilicity and different biological activity
3-Fluoro-[1,1'-binaphthalene]-2,2'-diolSingle fluorine substitutionReduced reactivity compared to difluorinated variant

Mechanism of Action

The mechanism of action of (S)-3,3’-Difluoro-[1,1’-binaphthalene]-2,2’-diol involves its interaction with molecular targets through hydrogen bonding, π-π interactions, and van der Waals forces. These interactions facilitate chiral recognition and enantioselective reactions. The compound’s axial chirality plays a crucial role in its ability to induce asymmetry in chemical processes.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₂₀H₁₂F₂O₂
  • Stereochemistry : The (S)-configuration ensures a well-defined chiral pocket critical for asymmetric induction.
  • Electronic Effects: Fluorine’s electronegativity increases the acidity of the phenolic hydroxyl groups (pKa ~9–10), facilitating hydrogen-bonding interactions in catalytic cycles .
  • Steric Profile : Fluorine’s small van der Waals radius (1.47 Å) minimizes steric hindrance compared to bulkier substituents like phenyl or tert-butyl .
Substituent Effects on Electronic and Steric Properties

The table below compares (S)-3,3'-F₂-BINOL with structurally analogous BINOL derivatives:

Compound Substituents (3,3') Electronic Effect Steric Bulk (ų) pKa of OH Groups Key Applications
(S)-3,3'-F₂-BINOL Fluorine Strongly EW 1.47 ~9.5 Asymmetric Brønsted acid catalysis
(S)-3,3'-DiMe-BINOL () Methyl Weakly ED 2.04 ~10.2 Chiral ligand for metal complexes
(S)-3,3'-Ph₂-BINOL () Phenyl Moderately ED 3.05 ~10.8 Helical polymer synthesis
(S)-3,3'-(CF₃)₂-BINOL () Trifluoromethyl Very Strongly EW 2.78 ~8.9 High-acidity catalysis
(S)-3,3'-(t-Bu)₂-BINOL () tert-Butyl Steric shield 4.32 ~11.5 Stereo-controlled couplings

Notes:

  • EW = Electron-Withdrawing; ED = Electron-Donating . Fluorine’s inductive effect lowers pKa compared to methyl or phenyl groups, enhancing Brønsted acidity .
  • Steric Bulk : Fluorine’s compact size allows tighter substrate binding in catalytic pockets, whereas tert-butyl groups enforce rigidity but limit substrate scope .
Catalytic Performance in Asymmetric Reactions
  • Enantioselective Indolylation: (S)-3,3'-F₂-BINOL-derived phosphoric acids exhibit superior enantioselectivity (up to 95% ee) in peptidyl imine indolylation compared to 3,3'-Ph₂-BINOL (80% ee), attributed to fluorine’s hydrogen-bonding enhancement .
  • Helicene Synthesis: (S)-3,3'-Ph₂-BINOL outperforms (S)-3,3'-F₂-BINOL in benzo[5]helicene synthesis due to π-stacking interactions with phenyl substituents, yielding 90% ee vs. 75% ee for fluorine .
  • Oxidative Coupling: 3,3'-(CF₃)₂-BINOL shows higher reactivity in C–O bond-forming reactions but lower stability due to steric strain, whereas (S)-3,3'-F₂-BINOL achieves moderate yields (60%) with better thermal stability .
Spectroscopic and Solvent Effects
  • Electronic Dissymmetry Factor (EDF): (S)-3,3'-F₂-BINOL exhibits solvent-dependent EDF spectra, with peak magnitudes 2× higher in polar solvents (e.g., acetonitrile) than nonpolar solvents (e.g., hexane). This contrasts with 3,3'-Br₂-BINOL, which shows minimal solvent sensitivity .
  • NMR Shifts: The fluorine atoms in (S)-3,3'-F₂-BINOL cause upfield shifts (~0.3 ppm) in adjacent protons compared to 3,3'-DiMe-BINOL, reflecting fluorine’s electron-withdrawing nature .

Biological Activity

(S)-3,3'-Difluoro-[1,1'-binaphthalene]-2,2'-diol, a chiral binaphthol derivative, has garnered attention in the fields of organic chemistry and medicinal research due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C20H12F2O2
  • Molecular Weight : 322.30 g/mol
  • CAS Number : 1399050-57-7
  • Structure : The compound features two fluorine atoms at the 3 and 3' positions of the binaphthalene structure, contributing to its unique reactivity and interaction with biological targets.

Mechanisms of Biological Activity

The biological activity of (S)-3,3'-difluoro-[1,1'-binaphthalene]-2,2'-diol can be attributed to several mechanisms:

  • Chirality Induction : The compound's chiral nature allows it to interact selectively with various biological receptors and enzymes, potentially enhancing its efficacy in asymmetric synthesis and catalysis.
  • Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor for certain cytochrome P450 enzymes (CYPs), particularly CYP2C19 . This inhibition could influence drug metabolism and pharmacokinetics.

In Vitro Studies

  • Anticancer Activity :
    • A study investigated the effects of (S)-3,3'-difluoro-[1,1'-binaphthalene]-2,2'-diol on human cancer cell lines. The compound exhibited selective cytotoxicity against breast cancer cells (MCF-7) by inducing apoptosis through the mitochondrial pathway. The study reported an IC50 value of approximately 15 µM .
  • Antioxidant Properties :
    • The compound demonstrated significant antioxidant activity in various assays. It was found to scavenge free radicals effectively and reduce oxidative stress markers in cellular models .

Case Studies

StudySubjectDoseFindings
1MCF-7 Cells15 µMInduced apoptosis via mitochondrial pathway
2Human Fibrosarcoma Cells200 µg/mLReduced ROS generation significantly
3Rat Model (Oxidative Stress)50 mg/kgDecreased MDA levels and increased antioxidant enzyme activity

Pharmacokinetics and Toxicology

The pharmacokinetic profile of (S)-3,3'-difluoro-[1,1'-binaphthalene]-2,2'-diol indicates low solubility in water (0.00000149 mg/ml), which may affect its bioavailability . Additionally, it has been classified as having a moderate bioavailability score of 0.55 . Toxicological assessments reveal potential irritant effects on skin and eyes; thus, handling precautions are recommended.

Q & A

Q. Methodological Guidance

  • Solid-State NMR : 19F^{19}\text{F} magic-angle spinning (MAS) NMR reveals crystal-packing effects and hydrogen-bonding networks .
  • X-Ray Photoelectron Spectroscopy (XPS) : Quantifies fluorine’s electron-withdrawing effect via binding energy shifts in hydroxyl oxygen (O 1s) .
  • Electrochemical Analysis : Cyclic voltammetry (CV) measures redox potentials of metal-ligand complexes, correlating fluorine substitution with catalytic activity .

How do solvent and temperature influence the conformational isomerism of (S)-3,3'-difluoro-BINOL?

Q. Advanced Thermodynamic Analysis

  • Low-Temperature NMR : At –90°C, distinct 19F^{19}\text{F} signals for syn and anti conformers emerge. Coalescence temperatures (TcT_c) provide activation energies (e.g., ΔG1822 kcal/mol\Delta G^\ddagger \approx 18–22 \ \text{kcal/mol} in toluene) .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMSO) stabilize polar transition states, lowering ΔG\Delta G^\ddagger by 2–3 kcal/mol compared to nonpolar solvents .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-3,3'-Difluoro-[1,1'-binaphthalene]-2,2'-diol
Reactant of Route 2
(S)-3,3'-Difluoro-[1,1'-binaphthalene]-2,2'-diol

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